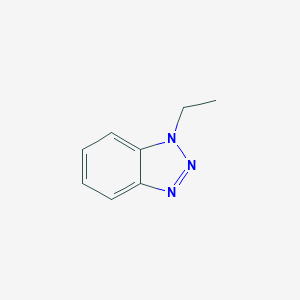
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known as DCPIA, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPIA is a selective agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), a type of receptor found in the central nervous system that is involved in various physiological processes such as learning, memory, and inflammation.
Mécanisme D'action
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is permeable to calcium ions. Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine leads to an influx of calcium ions into the cell, which can trigger various downstream signaling pathways that are involved in the physiological effects of α7nAChR activation.
Effets Biochimiques Et Physiologiques
Activation of α7nAChR by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have various biochemical and physiological effects in different tissues and organs. For example, in the brain, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation. In the immune system, α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can suppress inflammatory cytokine production and enhance anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine in lab experiments is its selectivity for the α7nAChR, which allows for specific targeting of this receptor without affecting other receptors or ion channels. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have good pharmacokinetic properties, such as good oral bioavailability and brain penetration, which make it suitable for in vivo studies. However, one limitation of using N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is its relatively low potency compared to other α7nAChR agonists, which may require higher doses to achieve the desired effects.
Orientations Futures
There are several potential future directions for research on N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine and α7nAChR activation. One area of interest is the development of more potent and selective α7nAChR agonists that can be used as potential therapeutics for neurological and inflammatory diseases. Additionally, further studies are needed to elucidate the downstream signaling pathways and molecular mechanisms involved in the physiological effects of α7nAChR activation by N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine. Finally, more research is needed to explore the potential of α7nAChR activation as a therapeutic strategy for other diseases such as cancer and diabetes.
Méthodes De Synthèse
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate compound, which is then reacted with ammonium acetate and a reducing agent to yield N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine.
Applications De Recherche Scientifique
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been used extensively in scientific research as a tool to study the function of α7nAChR in various physiological and pathological conditions. For example, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia, suggesting that α7nAChR activation may have therapeutic potential for these disorders. Additionally, N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has been shown to have anti-inflammatory effects in animal models of sepsis and colitis, suggesting that α7nAChR activation may have potential as a treatment for inflammatory diseases.
Propriétés
Numéro CAS |
15327-44-3 |
|---|---|
Nom du produit |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
Formule moléculaire |
C9H9Cl2N3 |
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
N-(2,3-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(8(6)11)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) |
Clé InChI |
ZWUOCJWGWZIVTC-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canonique |
C1CN=C(N1)NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
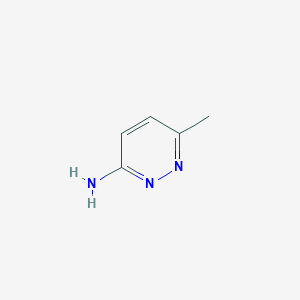
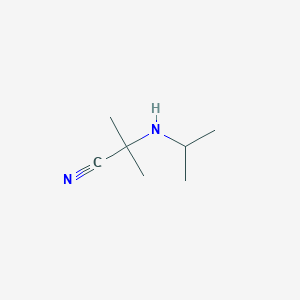

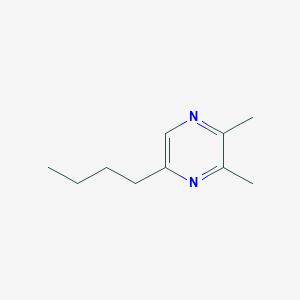

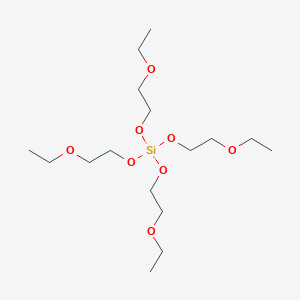
![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4,7-tetramethylquinolin-1-yl]ethyl carbanilate](/img/structure/B91936.png)
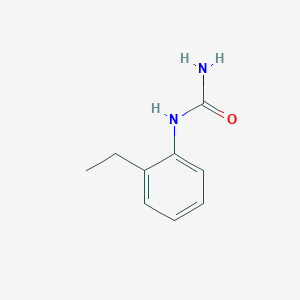
![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)
